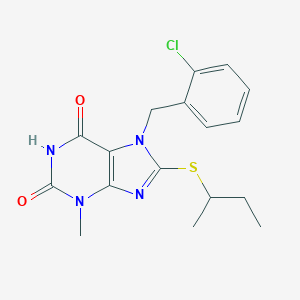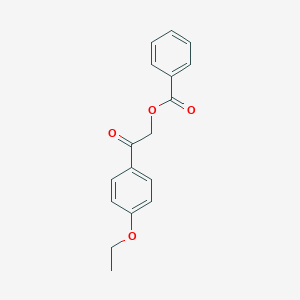
8-(sec-butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(sec-Butylsulfanyl)-7-(2-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: is an organic compound belonging to the class of purine derivatives. Its complex structure comprises multiple functional groups, contributing to its diverse reactivity and application potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound is synthesized through multi-step organic synthesis. The process typically involves:
Formation of the purine ring: : Cyclization reactions combining appropriate substrates to form the purine nucleus.
Substitution reactions: : Incorporating the sec-butylsulfanyl and 2-chlorobenzyl groups. These steps often utilize substitution reactions under controlled conditions with specific catalysts to ensure desired functional group attachment.
Industrial Production Methods: Industrial-scale production might involve:
Batch processing: : Employing large reactors for the stepwise addition of reagents.
Continuous flow methods: : Enhancing efficiency and yield by maintaining a constant reaction environment. Typical conditions include solvent choices like dimethylformamide (DMF) or tetrahydrofuran (THF), with catalysts such as Pd/C or various organometallic catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The presence of sulfur makes it susceptible to oxidation, forming sulfoxides or sulfones.
Reduction: : The 7-(2-chlorobenzyl) group might undergo hydrogenation, yielding a dechlorinated product.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, especially at reactive sites within the purine ring.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA).
Reducing agents: : Hydrogen gas (H₂) with a Pd/C catalyst or sodium borohydride (NaBH₄).
Substitution reagents: : Halides, alkylating agents, or electrophiles in the presence of a suitable base or catalyst.
Major Products
Oxidation can yield sulfoxides or sulfones.
Reduction can remove chlorides, leading to dechlorinated analogs.
Substitution can introduce various functional groups, altering the compound's properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in synthesizing more complex molecules or as a scaffold in medicinal chemistry.
Biology: Investigated for potential interactions with biomolecules due to its purine structure, which is integral in DNA and RNA.
Medicine: Research has explored its potential as an anti-cancer or anti-viral agent, leveraging its ability to interfere with nucleotide synthesis or function.
Wirkmechanismus
The compound's effects are primarily linked to its interaction with biological macromolecules:
Molecular Targets: : Enzymes involved in nucleotide synthesis or replication.
Pathways Involved: : Inhibition of specific enzymes or signaling pathways, leading to disrupted cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(sec-Butylsulfanyl)-7-(benzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: : Differing by the benzyl substituent, showing varied biological activity.
7-(2-Chlorobenzyl)-3-methyl-1H-purine-2,6-dione: : Lacks the sec-butylsulfanyl group, resulting in distinct reactivity and applications.
Uniqueness
The combination of sec-butylsulfanyl and 2-chlorobenzyl groups provides a unique reactivity profile, enhancing its potential in synthetic applications and biological interactions.
Eigenschaften
IUPAC Name |
8-butan-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-4-10(2)25-17-19-14-13(15(23)20-16(24)21(14)3)22(17)9-11-7-5-6-8-12(11)18/h5-8,10H,4,9H2,1-3H3,(H,20,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRNAPHFPLXKBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13,15-dibromo-7-(2-methoxyphenyl)-4,7-dimethyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene](/img/structure/B404492.png)
![5-butyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B404493.png)
![N-(5-chloro-2-methoxyphenyl)-3-[(phenylacetyl)hydrazono]butanamide](/img/structure/B404494.png)
![3-(4-Isopropoxy-benzylsulfanyl)-4H-[1,2,4]triazole](/img/structure/B404497.png)
![Acetic acid N'-butyl-N'-(4-chloro-6-isopropylamino-[1,3,5]triazin-2-yl)-hydrazide](/img/structure/B404498.png)
![2-[Bis(5-methylfuran-2-yl)methyl]-4-methoxy-6-nitrophenol](/img/structure/B404500.png)

![N-(5-Chloro-2-methoxy-phenyl)-3-[(2-p-tolyloxy-acetyl)-hydrazono]-butyramide](/img/structure/B404503.png)

![N-(butan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404505.png)
![N-(3-chlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404506.png)
![N-(2,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404507.png)
![N-(3,4-dichlorophenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404508.png)

